

Synthesis of Cinnamyl Anthranilate: An Experimental Protocol

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Compound of Interest

Compound Name: Cinnamyl anthranilate

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This document provides a detailed experimental protocol for the synthesis of **cinnamyl anthranilate**, a compound of interest for its aromatic properties and potential applications in various fields. The primary method detailed is the Fischer-Speier esterification, a well-established acid-catalyzed reaction. Additionally, an alternative method, the Steglich esterification, is presented for comparison, offering milder reaction conditions.

Data Presentation

The following table summarizes key physicochemical properties of the reactants and the final product, **cinnamyl anthranilate**. While direct comparative yield data for various synthesis methods of **cinnamyl anthranilate** is not extensively available in the reviewed literature, representative yields for similar esterification reactions are provided for context.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Key Characteristics
Cinnamyl Alcohol	C ₉ H ₁₀ O	134.18	33	250-258	Reactant; a fragrant alcohol.
Anthranilic Acid	C ₇ H ₇ NO ₂	137.14	144-148	200 (sublimes)	Reactant; an amino acid.
Cinnamyl Anthranilate	C ₁₆ H ₁₅ NO ₂	253.30	61-62[1]	332[2]	Final Product; brownish powder with a fruity, balsamic odor.[1][3]

Synthesis Method	Catalyst/Reagent	Typical Solvent	General Reaction Conditions	Reported Yield
Fischer-Speier Esterification	Strong acid (e.g., H ₂ SO ₄)	Toluene or excess alcohol	Reflux	High (specific yield for this reaction not detailed in sources)
Steglich Esterification	DCC, DMAP	Dichloromethane (DCM)	Room Temperature	Up to 98% for similar esters (cinnamyl cinnamate)[4]

Experimental Protocols

Method 1: Fischer-Speier Esterification

This protocol describes the synthesis of **cinnamyl anthranilate** via the acid-catalyzed esterification of cinnamyl alcohol and anthranilic acid.[2][5]

Materials:

- Cinnamyl alcohol
- Anthranilic acid
- Concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TsOH)
- Toluene
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexane

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cinnamyl alcohol (1.0 equivalent), anthranilic acid (1.0 equivalent), and toluene.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
- **Reaction:** Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

- **Recrystallization:** The crude **cinnamyl anthranilate** can be purified by recrystallization. A common solvent system for esters is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.^[6] The crude product should be dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexane until turbidity is observed. Cooling the solution should induce crystallization of the pure product.
- **Column Chromatography:** Alternatively, the crude product can be purified by silica gel column chromatography. A suitable eluent system would be a gradient of hexane and ethyl acetate.^[7]

Method 2: Steglich Esterification (Alternative)

This method provides a milder alternative to the Fischer esterification, avoiding the use of strong acids.^{[4][8]}

Materials:

- Cinnamyl alcohol
- Anthranilic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous dichloromethane (DCM)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve anthranilic acid (1.0 equivalent) and a catalytic amount of DMAP in anhydrous DCM.

- **Addition of Alcohol:** To this solution, add cinnamyl alcohol (1.0 equivalent).
- **Addition of Coupling Agent:** In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM. Slowly add the DCC solution to the reaction mixture at 0 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). A white precipitate of dicyclohexylurea (DCU) will form.
- **Work-up:** Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.
- **Concentration and Purification:** Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by column chromatography as described in Method 1.

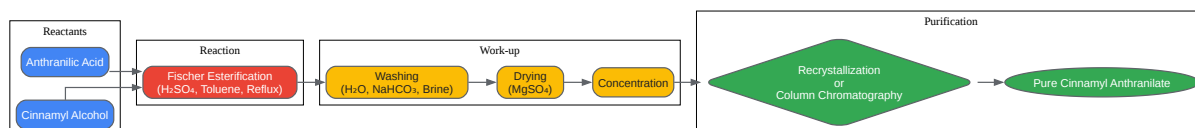
Characterization

The identity and purity of the synthesized **cinnamyl anthranilate** can be confirmed by various analytical techniques:

- **Thin-Layer Chromatography (TLC):** To monitor the reaction progress and assess the purity of the final product.
- **Melting Point:** The melting point of the purified product should be sharp and consistent with the literature value (61-62 °C).^[1]
- **Spectroscopy:**
 - ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the chemical structure of the molecule. A ¹³C NMR spectrum for **cinnamyl anthranilate** is available in public databases.^[3]
 - Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the N-H bond of the amine.
 - Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Visualizations

Fischer Esterification Workflow

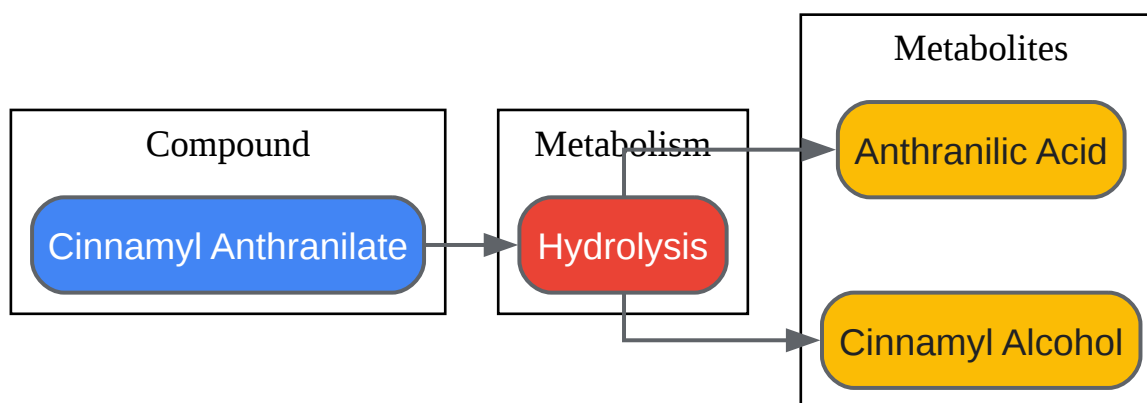


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Caption: Workflow for the synthesis of **cinnamyl anthranilate** via Fischer esterification.

Signaling Pathway Context for Drug Development

While **cinnamyl anthranilate** itself is primarily known as a fragrance and flavoring agent, understanding its metabolic fate is crucial from a drug development perspective, especially concerning potential toxicity. **Cinnamyl anthranilate** is metabolized in the body.



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Caption: Metabolic pathway of **cinnamyl anthranilate**.^[2]

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